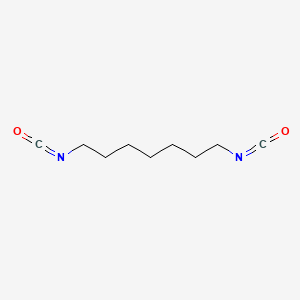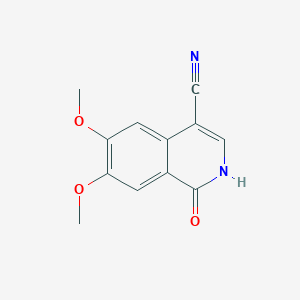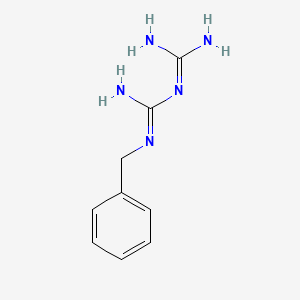
(4-Bromo-3-fluorophenyl)(3,3-dimethylazetidin-1-yl)methanone
Descripción general
Descripción
“(4-Bromo-3-fluorophenyl)(3,3-dimethylazetidin-1-yl)methanone” is a chemical compound with the molecular formula C12H13BrFNO . It has a molecular weight of 286.14 g/mol . This compound is offered by several chemical suppliers .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are not specified in the search results. For detailed information, it’s recommended to refer to the material safety data sheet (MSDS) provided by the supplier .Aplicaciones Científicas De Investigación
Synthesis and Antitumor Activity
Compounds structurally related to "(4-Bromo-3-fluorophenyl)(3,3-dimethylazetidin-1-yl)methanone" have been synthesized and evaluated for their potential antitumor activities. For example, derivatives of benzofuran and indazole, synthesized starting from salicylic acid and other precursors, showed significant in vitro cytotoxicity against various human cancer cell lines, including A549 (lung carcinoma), BGC-823 (gastric carcinoma), HepG-2 (hepatocellular carcinoma), KB (oral epidermoid carcinoma), and MCF7 (breast carcinoma) (Nguyễn Tiến Công et al., 2020).
Carbonic Anhydrase Inhibitory Properties
Another study focused on the synthesis of bromophenols and their derivatives to investigate their carbonic anhydrase inhibitory properties. These compounds have potential therapeutic applications in treating conditions like glaucoma, epilepsy, gastric and duodenal ulcers, neurological disorders, or osteoporosis. Some synthesized bromophenols showed effective inhibitory activity against the human cytosolic carbonic anhydrase II isozyme, indicating their potential as lead compounds for developing new inhibitors (H. T. Balaydın et al., 2012).
Antimicrobial and Antiviral Activity
Additionally, research on benzimidazole derivatives, including those with bromo and nitro substitutions, has been conducted to evaluate their antimicrobial and antiviral activities. Although not directly matching the compound , these studies highlight the broad interest in halogenated aromatics for developing new therapeutic agents. Some benzimidazole derivatives were found to exhibit selective activity against fungal strains such as Aspergillus niger and Candida albicans, as well as against viruses like the vaccinia virus and Coxsackie virus B4, underscoring the potential for these compounds in antifungal and antiviral applications (D. Sharma et al., 2009).
Safety and Hazards
Propiedades
IUPAC Name |
(4-bromo-3-fluorophenyl)-(3,3-dimethylazetidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrFNO/c1-12(2)6-15(7-12)11(16)8-3-4-9(13)10(14)5-8/h3-5H,6-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSABEJUQHPERHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C1)C(=O)C2=CC(=C(C=C2)Br)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201174351 | |
| Record name | Methanone, (4-bromo-3-fluorophenyl)(3,3-dimethyl-1-azetidinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201174351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1810069-98-7 | |
| Record name | Methanone, (4-bromo-3-fluorophenyl)(3,3-dimethyl-1-azetidinyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1810069-98-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methanone, (4-bromo-3-fluorophenyl)(3,3-dimethyl-1-azetidinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201174351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




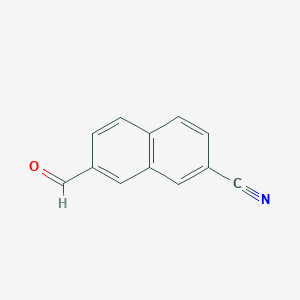
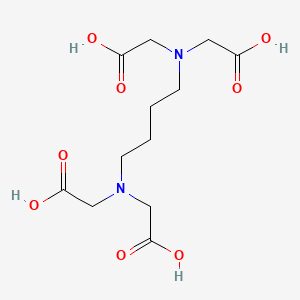
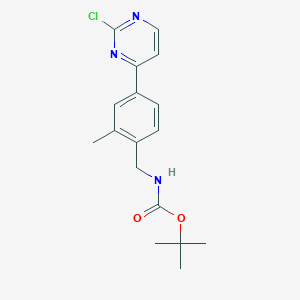



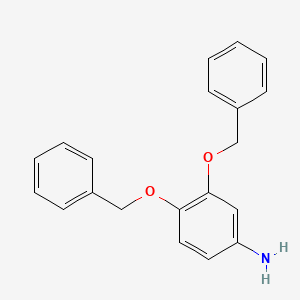
![4'-(5-Methyl-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B3048695.png)


